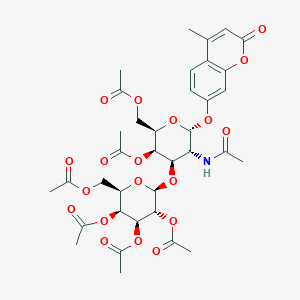
Isonicotinate de méthyle
Vue d'ensemble
Description
Methyl isonicotinate, also known as methyl pyridine-4-carboxylate, is a chemical compound with the molecular formula C₇H₇NO₂. It is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to a methyl carboxylate group. This compound is slightly toxic and has an irritating effect on the eyes, skin, and respiratory tract . It is primarily used as a semiochemical in pest management, particularly for thrips .
Applications De Recherche Scientifique
Methyl isonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on the movement of thrips, making it useful in pest management.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and as a laboratory reagent.
Mécanisme D'action
Target of Action
Methyl isonicotinate, also known as 4-pyridine carboxylic acid or isonicotinic acid methyl ester , is primarily used as a semiochemical . It is used as an active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
Mode of Action
The only known effect of this compound is that it influences the movement of thrips . It is thought that methyl nicotinate, a similar compound, promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Result of Action
The primary known effect of methyl isonicotinate is its influence on the movement of thrips . It is used as an active ingredient in sticky thrip traps to monitor and catch these pests in greenhouses .
Action Environment
Methyl isonicotinate is primarily used in greenhouses as a lure in combination with colored sticky traps for enhanced monitoring of thrips .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Methyl isonicotinate It is known that it is used as a semiochemical, which means it is involved in the communication between organisms . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.
Cellular Effects
The cellular effects of Methyl isonicotinate It is known to be slightly toxic to the human body, causing irritation to the eyes, skin, and respiratory tract
Molecular Mechanism
The molecular mechanism of Methyl isonicotinate It is known to influence the movement of thrips, a type of insect, which suggests it may interact with certain receptors or other biomolecules in these organisms . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
Méthodes De Préparation
Methyl isonicotinate can be synthesized through the esterification of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then neutralized with sodium carbonate . The general reaction is as follows:
Isonicotinic acid+MethanolSulfuric acidMethyl isonicotinate+Water
In industrial settings, the production methods are similar but optimized for larger scales, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Methyl isonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isonicotinic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Methyl isonicotinate has several constitutional isomers, including methyl nicotinate, 2-nitrotoluene, and salicylamide . These compounds have the same molecular formula but differ in the connectivity between atoms, resulting in different chemical properties and applications. Methyl isonicotinate is unique in its specific use as a semiochemical for thrips management, which sets it apart from its isomers.
Propriétés
IUPAC Name |
methyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYLDUSSBULGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062433 | |
| Record name | Methyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |
| Record name | Methyl isonicotinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20839 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.27 [mmHg] | |
| Record name | Methyl isonicotinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20839 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2459-09-8 | |
| Record name | Methyl isonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl isonicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CARBOMETHOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH74GPR4IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mode of action is not fully elucidated, research suggests that methyl isonicotinate primarily targets the olfactory system of thrips. [] This interaction triggers behavioral changes, particularly increased walking and take-off behaviors. [] It is believed to act as a kairomone, a chemical signal that benefits the receiver (thrips) at the expense of the emitter (the plant or a synthetic source). [, ]
A: Studies demonstrate that methyl isonicotinate stimulates both walking and take-off behavior in adult female western flower thrips. [] This effect is dose-dependent and influenced by the host plant. [] The increased activity likely contributes to enhanced trap capture observed in field and greenhouse studies. [, , , , , , , , , ]
A: Research in nectarine orchards suggests that methyl isonicotinate remains an effective lure throughout different plant growth stages, despite potential competition from varying host plant odors. [] This finding highlights its potential for practical applications in thrips management.
A: The molecular formula is C7H7NO2, and its molecular weight is 137.14 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize methyl isonicotinate, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , ] These techniques provide information about the compound's structure, functional groups, and interactions with other molecules.
A: Studies have evaluated various dispenser types, including commercial sachets, altered commercial sachets, polyethylene bags, and cotton rolls. [] The release rate is influenced by factors like dispenser type, loading amount, temperature, and air flow. []
A: Temperature is a major determinant of release rate from passive dispensers. [] As expected, higher temperatures generally result in faster release rates. Understanding these factors is crucial for optimizing the use of methyl isonicotinate in pest management strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














